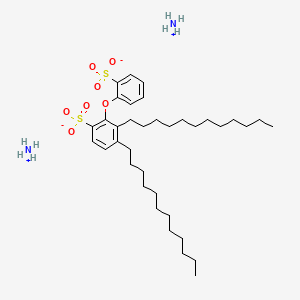
3,4-Dihydroxymandelic acid, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dihydroxymandelic acid involves the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The reaction is typically carried out at low temperatures (5-15°C) to control the pH and avoid the formation of ortho-position products . The reaction conditions include:
- Cooling 35-45 wt% glyoxylic acid solution to 10-15°C.
- Adding 30 wt% sodium hydroxide solution dropwise.
- Reacting at 10-15°C to obtain sodium glyoxylate solution.
- Adding deionized water, sodium hydroxide, and catechol into a reaction kettle.
- Cooling to 5-8°C and adding sodium glyoxylate solution dropwise over 45-60 minutes.
- Reacting for 8-10 hours and aging for 45-48 hours .
Industrial Production Methods
Industrial production of 3,4-Dihydroxymandelic acid often involves similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing environmental impact. Microbial synthesis methods are also being explored to avoid the production of hazardous waste associated with chemical synthesis .
化学反应分析
Types of Reactions
3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by tyrosinase to form quinones.
Reduction: It can be reduced to form 3,4-dihydroxyphenylglycol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Tyrosinase, oxygen.
Reduction: Aldehyde dehydrogenase, aldose reductase.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: 3,4-Dihydroxyphenylglycol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dihydroxymandelic acid has several scientific research applications:
作用机制
3,4-Dihydroxymandelic acid exerts its effects primarily through its antioxidative properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage . It is also involved in the metabolism of norepinephrine, where it is produced by the action of aldehyde dehydrogenase on norepinephrine . This compound can also promote chemotaxis and virulence gene expression in certain bacteria, such as enterohemorrhagic Escherichia coli .
相似化合物的比较
3,4-Dihydroxymandelic acid is similar to other catechol derivatives, such as:
3,4-Dihydroxyphenylglycol: Another metabolite of norepinephrine with similar antioxidative properties.
Mandelic acid: The parent compound, which lacks the catechol functionality and thus has different chemical properties.
3-Hydroxymandelic acid: A hydroxy acid derivative with different reactivity and applications.
The uniqueness of 3,4-Dihydroxymandelic acid lies in its dual role as a metabolite of norepinephrine and its powerful antioxidative potential, making it a compound of interest in both biological and chemical research .
属性
CAS 编号 |
64998-15-8 |
|---|---|
分子式 |
C8H8O5 |
分子量 |
184.15 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1 |
InChI 键 |
RGHMISIYKIHAJW-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


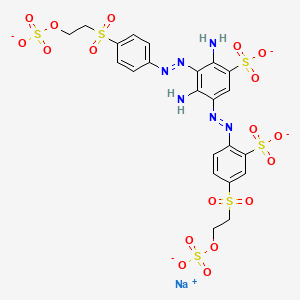

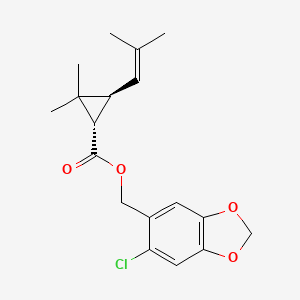
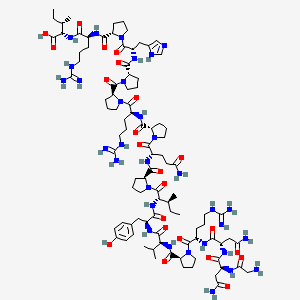
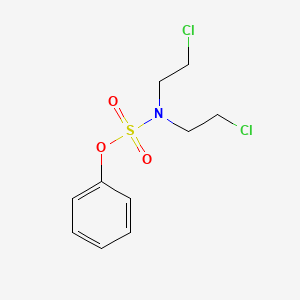
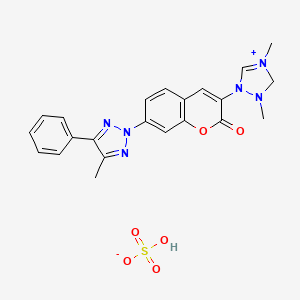
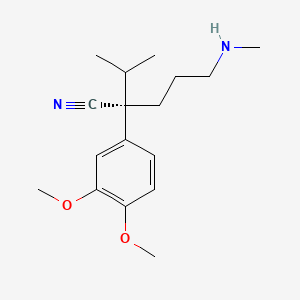
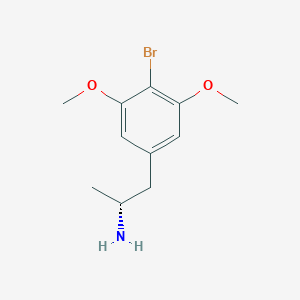
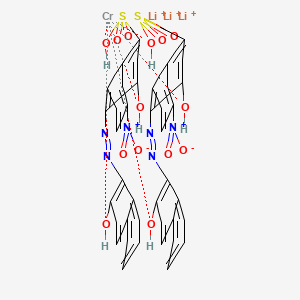
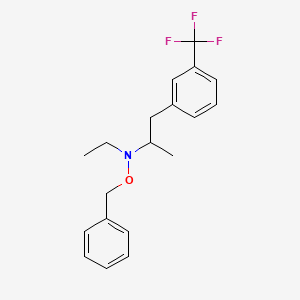
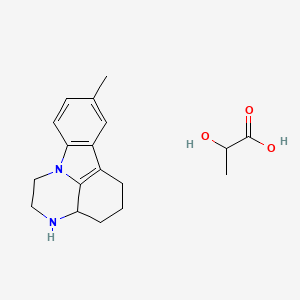
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)

